An In-depth Technical Guide to 4-Iodopyridin-3-ol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Iodopyridin-3-ol: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, 4-Iodopyridin-3-ol is a heterocyclic building block of significant interest. Its unique structural features, combining a pyridine ring with a hydroxyl group and a strategically placed iodine atom, make it a versatile precursor in the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 4-Iodopyridin-3-ol.
Core Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 4-Iodopyridin-3-ol
| Property | Value | Source |
| Molecular Formula | C₅H₄INO | PubChem[2] |
| Molecular Weight | 221.00 g/mol | PubChem[2] |
| IUPAC Name | 4-iodopyridin-3-ol | PubChem[2] |
| Synonyms | 4-Iodo-3-hydroxypyridine, 3-Hydroxy-4-iodopyridine | PubChem[2] |
| CAS Number | 188057-20-7 | Chemsrc[1] |
| Canonical SMILES | C1=CN=CC(=C1I)O | PubChem[2] |
| InChI Key | HKFQSXPNVJVXTO-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 (Computed) | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Note: Experimental data for melting point, boiling point, pKa, and solubility are not consistently reported in publicly accessible databases. The provided XLogP3 is a computed value indicating its relative lipophilicity.
Chemical Structure and Reactivity
The structure of 4-Iodopyridin-3-ol is foundational to its chemical behavior and utility in synthesis. The pyridine ring is an electron-deficient aromatic system. The hydroxyl group at the 3-position is a weak acid and can act as a hydrogen bond donor. The iodine atom at the 4-position is the key to its synthetic versatility, serving as an excellent leaving group in various cross-coupling reactions.
The primary mode of reactivity for 4-Iodopyridin-3-ol in synthetic chemistry is through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a palladium(0) catalyst. This allows for regioselective functionalization at the 4-position of the pyridine ring.
Synthesis of 4-Iodopyridin-3-ol
While a specific, detailed experimental protocol for the synthesis of 4-Iodopyridin-3-ol is not widely published, general methodologies for the iodination of pyridinols can be adapted. One potential synthetic route involves the direct iodination of 3-hydroxypyridine. Another approach could be the diazotization of 4-amino-3-hydroxypyridine followed by a Sandmeyer-type reaction with an iodide salt.
A patented method for the synthesis of a related compound, 3,5-diiodo-4-hydroxypyridine, utilizes 4-hydroxypyridine as the starting material.[3] In this process, a mixture of sodium chlorite and sodium hypochlorite is used to slowly oxidize sodium iodide to generate iodine in situ, which then reacts with the pyridine ring.[3] This suggests that a controlled mono-iodination of 3-hydroxypyridine could be a viable synthetic pathway.
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for 4-Iodopyridin-3-ol.
Key Experimental Protocols: Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is a primary application of 4-Iodopyridin-3-ol in the synthesis of more complex molecules. The following is a generalized experimental protocol for the Suzuki coupling of an iodo-pyridine, which can be adapted for 4-Iodopyridin-3-ol.
General Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In a reaction vessel, combine the iodo-pyridine (1.0 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
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Catalyst and Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).
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Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80°C to 110°C.
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Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then typically purified by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Substituted pyridines are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. 4-Iodopyridin-3-ol serves as a valuable starting material for the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The 3-hydroxypyridine moiety can form important hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. The iodine at the 4-position allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions, enabling the exploration of the "back pocket" of the kinase active site to enhance potency and selectivity.
While specific signaling pathways directly modulated by 4-Iodopyridin-3-ol itself are not documented, its derivatives have been investigated as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs).[4] JNKs are involved in cellular responses to stress and are implicated in neurodegenerative diseases, inflammation, and cancer.
Signaling Pathway Context: JNK Inhibition
The development of JNK inhibitors often involves creating molecules that can compete with ATP for binding to the kinase. The general strategy involves a heterocyclic core that mimics the adenine ring of ATP, with substituents that extend into other regions of the active site to confer potency and selectivity. Derivatives of 4-Iodopyridin-3-ol fit this design paradigm.
Caption: The role of JNK inhibitors derived from 4-Iodopyridin-3-ol in a simplified JNK signaling pathway.
Safety and Handling
4-Iodopyridin-3-ol is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Iodopyridin-3-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its chemical structure, particularly the reactive iodine atom, allows for its facile incorporation into more complex molecular architectures through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. While there is a need for more comprehensive public data on its experimental physical properties, its utility as a scaffold for kinase inhibitors highlights its importance for researchers in the field. The continued exploration of derivatives of 4-Iodopyridin-3-ol holds promise for the development of novel therapeutic agents targeting a range of diseases.
References
- 1. 4-Iodo-3-hydroxypyridine | CAS#:188057-20-7 | Chemsrc [chemsrc.com]
- 2. 4-Iodopyridin-3-ol | C5H4INO | CID 22503581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
